Diethyl (3-nitrophenylaminomethylene)malonate
Description
Diethyl (3-nitrophenylaminomethylene)malonate is a malonate ester derivative featuring a 3-nitro-substituted phenylaminomethylene group. This compound is characterized by its malonate backbone, which serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals . The 3-nitro group on the phenyl ring imparts significant electronic effects, influencing reactivity and stability. Its synthesis typically involves condensation reactions between substituted anilines and ethoxymethylene malonate intermediates, followed by nitro-group introduction or functionalization .
Properties
IUPAC Name |
diethyl 2-[(3-nitroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-6-5-7-11(8-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKXJOYRWHAQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395150 | |
| Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-10-6 | |
| Record name | 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-nitrophenylaminomethylene)malonate can be synthesized through a condensation reaction between diethyl malonate and 3-nitroaniline in the presence of a base . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl (3-nitrophenylaminomethylene)malonate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitro-substituted carboxylic acids.
Reduction: Formation of diethyl (3-aminophenylaminomethylene)malonate.
Substitution: Formation of substituted malonates with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antibacterial Activity : Research has indicated that derivatives of diethyl (3-nitrophenylaminomethylene)malonate exhibit significant antibacterial properties. For instance, studies have shown that certain quinolone derivatives synthesized from this compound demonstrate efficacy against resistant bacterial strains, including those causing tuberculosis .
- Anticancer Properties : Compounds derived from this compound are being investigated for their potential anticancer activities. The incorporation of the nitrophenyl moiety is believed to enhance the interaction with biological targets involved in cancer progression.
-
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications leading to the development of new therapeutic agents .
- Synthesis of Bioactive Compounds : The compound can be utilized in the synthesis of bioactive molecules, including those with anti-inflammatory and analgesic properties. Its versatility in functional group transformations makes it a valuable tool in medicinal chemistry .
Mechanism of Action
The mechanism of action of diethyl (3-nitrophenylaminomethylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of target proteins and pathways. The aminomethylene moiety allows for further functionalization, enabling the compound to modulate biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic Effects
- This difference may accelerate nucleophilic substitution or cyclization reactions. Reported melting point: 177–179°C, higher than non-nitro analogs due to increased polarity .
- Diethyl 2-((2-(4-Cyanobenzylideneamino)phenylamino)methylene)malonate (10k): The cyano group (-CN) is a stronger electron-withdrawing group than nitro (-NO₂), further polarizing the malonate core. This compound exhibits a lower melting point (172–175°C) compared to 10l, likely due to reduced hydrogen-bonding capacity .
- Diethyl {[(6-Methyl-2-pyridinyl)amino]methylene}malonate: The pyridinyl group introduces aromatic nitrogen, altering electronic distribution.
Steric and Solubility Considerations
- Dimethyl vs. Diethyl Esters :
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate () has reduced steric bulk compared to diethyl esters, enhancing solubility in polar solvents. However, diethyl esters (e.g., the target compound) may exhibit better lipid solubility for pharmaceutical applications . - Diethyl Allyl(3-Phenyl-2-Propynyl)malonate: The allyl and propargyl groups introduce significant steric bulk, limiting accessibility to the malonate core. This contrasts with the planar phenylaminomethylene group in the target compound, which offers minimal steric hindrance .
Reactivity in Catalytic Reactions
- Copper-Catalyzed Arylation () :
Diethyl malonate derivatives with electron-deficient aryl groups (e.g., 3-nitro) show higher reactivity in copper-catalyzed couplings due to enhanced electrophilicity. For example, aryl iodides with nitro substituents achieve yields >80%, whereas electron-rich analogs (e.g., methoxy-substituted) require harsher conditions . - Enantioselective Synthesis () :
The 3-nitro group in the target compound may influence stereochemical outcomes. For instance, nickel-catalyzed enantioselective additions to nitropentene yield 96.6–97.2% enantiomeric excess, a result attributed to nitro-group coordination with the metal catalyst .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physical Properties
| Compound | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |
|---|---|---|
| Diethyl (3-nitrophenylaminomethylene)malonate | Not reported | ~1520 (NO₂ asym. stretch) |
| 10l (4-nitro analog) | 177–179 | 1525 (NO₂), 1680 (C=O) |
| 10k (4-cyano analog) | 172–175 | 2220 (C≡N), 1675 (C=O) |
| Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | Not reported | 1540 (NO₂), 1730 (C=O) |
Biological Activity
Diethyl (3-nitrophenylaminomethylene)malonate is a synthetic compound derived from diethyl malonate, a versatile building block in organic synthesis. The introduction of the 3-nitrophenylaminomethylene moiety enhances its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H17N2O6 and features a nitrophenyl group that contributes to its reactivity and biological properties. The structure can be represented as follows:
This compound is characterized by:
- Functional Groups : Nitro group (-NO2), amine group (-NH), and ester groups (-COOR).
- Physical Properties : Typically appears as a yellow crystalline solid with moderate solubility in organic solvents.
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in cells, contributing to its therapeutic effects in various diseases.
Therapeutic Applications
- Cardiovascular Protection : Research indicates that malonate derivatives can mitigate ischemia/reperfusion injury in cardiac tissues by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .
- Antitumor Activity : Preliminary studies suggest that derivatives of diethyl malonate may possess anticancer properties by inducing apoptosis in cancer cell lines.
Study 1: Cardioprotective Effects
In a study assessing the protective effects of malonate derivatives on myocardial ischemia, this compound was administered to mice subjected to induced heart attacks. Results indicated a significant reduction in myocardial damage and improved recovery metrics when compared to control groups .
Study 2: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it triggers apoptotic pathways via caspase activation .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
